![molecular formula C17H13FN2O4 B5226854 3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5226854.png)
3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid
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Overview
Description
3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential use in the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid include the reduction of inflammation and pain, as well as the inhibition of tumor growth and neurodegeneration. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid in lab experiments include its potent anti-inflammatory and anticancer properties, as well as its ability to inhibit neurodegeneration. However, its limitations include its potential toxicity and the need for careful control of reaction conditions during synthesis.
Future Directions
For research on 3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid include the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, and the exploration of its potential as a drug delivery system for other compounds. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
In conclusion, 3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid is a promising compound with potential applications in the treatment of various inflammatory diseases, cancer, and neurodegenerative disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form the intermediate compound, which is then reacted with 2-chlorobenzoic acid to yield the final product. The reaction conditions are carefully controlled to ensure the purity and yield of the product.
Scientific Research Applications
3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid has been extensively studied for its potential use in the treatment of various inflammatory diseases such as arthritis, osteoarthritis, and rheumatoid arthritis. It has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-[3-(4-fluoroanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c18-11-4-6-12(7-5-11)19-14-9-15(21)20(16(14)22)13-3-1-2-10(8-13)17(23)24/h1-8,14,19H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJCATZEUXYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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